molecular formula C11H14N2 B1300246 (2,3-dimethyl-1H-indol-5-yl)methanamine CAS No. 5054-94-4

(2,3-dimethyl-1H-indol-5-yl)methanamine

Cat. No. B1300246
CAS RN: 5054-94-4
M. Wt: 174.24 g/mol
InChI Key: FHUICSFKWZVPSM-UHFFFAOYSA-N
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Description

The compound (2,3-dimethyl-1H-indol-5-yl)methanamine is a derivative of the indole class of molecules, which are of significant interest due to their presence in many natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related research offers insights into the synthesis, structure, and potential reactivity of similar indole derivatives.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and the formation of intermediate compounds. For instance, the synthesis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was achieved by deprotection of phthalimide and acetyl groups from a precursor molecule . This indicates that the synthesis of (2,3-dimethyl-1H-indol-5-yl)methanamine could potentially involve similar strategies of functional group transformations and ring closures.

Molecular Structure Analysis

Indole derivatives are characterized by their tetracyclic ring systems, which can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. The structural analysis of these compounds is crucial for understanding their reactivity and biological activity. For example, the compound 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole was subjected to DFT calculations to understand its conformations and electronic properties . Such analyses could be applied to (2,3-dimethyl-1H-indol-5-yl)methanamine to predict its behavior in chemical reactions.

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents on the indole ring. For example, the formation of E-imine products from the reaction of 2,2-dimethylpropanal and methanamine suggests that similar indole derivatives could undergo imine formation under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like (2,3-dimethyl-1H-indol-5-yl)methanamine are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The research on novel indole-3-methanamines as 5-HT4 receptor ligands indicates that the substitution pattern on the indole ring and methanamine nitrogen can significantly affect the biological activity of these compounds .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing novel compounds related to (2,3-dimethyl-1H-indol-5-yl)methanamine, demonstrating the versatility and potential applications of these compounds in various fields. For instance, novel 1,3-Dithiolane compounds have been synthesized through condensation reactions, showcasing the chemical diversity and potential for further functionalization of indole derivatives (Zhai Zhi-we, 2014). Additionally, marine-inspired derivatives have been evaluated for their potential as antidepressant and sedative drug leads, highlighting the therapeutic applications of indole derivatives (M. A. Ibrahim et al., 2017).

Catalytic Applications

Indole derivatives have been utilized in catalytic processes, such as the Friedel–Crafts amidoalkylation of indoles with aryl aldimines, showcasing their role in facilitating efficient and selective organic transformations. This highlights the importance of these compounds in synthetic organic chemistry and their potential for creating complex organic molecules (Beilei Wang et al., 2011).

Pharmacological Applications

Several studies have explored the pharmacological properties of indole derivatives, such as their potential anticonvulsant, antimicrobial, and anticancer activities. For example, novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity, demonstrating the therapeutic potential of these compounds (S. Pandey, R. Srivastava, 2011). Additionally, urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine have shown notable antibacterial and antifungal activities, further illustrating the broad spectrum of pharmacological applications of these compounds (P. Vedavathi et al., 2017).

Material Science Applications

Indole derivatives also find applications in material science, as seen in the synthesis and structural analysis of novel indole derivatives, which have been characterized by XRD, spectroscopic, and DFT studies. These compounds have potential applications in nonlinear optical (NLO) materials, highlighting their utility beyond biological applications (Sobia Tariq et al., 2020).

Safety And Hazards

The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUICSFKWZVPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352598
Record name 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dimethyl-1H-indol-5-yl)methanamine

CAS RN

5054-94-4
Record name 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dimethyl-1H-indol-5-yl)methanamine
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